

An In-Depth Technical Guide to Costunolide: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Costunolide**

Cat. No.: **B1214757**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse and potent pharmacological properties. First isolated from the roots of *Saussurea costus* in 1960, this bioactive compound is a member of the germacranolide series and is found in various plant species.^[1] Extensive preclinical research has unveiled its potential as a therapeutic agent, demonstrating a wide array of biological activities, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **costunolide**, detailed experimental protocols for its study, and an in-depth analysis of its mechanisms of action, with a focus on its modulation of key cellular signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and complex biological processes are visualized through detailed diagrams.

Chemical Structure and Physicochemical Properties

Costunolide is characterized by a 10-membered carbocyclic ring fused to a γ -lactone moiety, a structural feature common to germacranolide sesquiterpenes. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers of Costunolide

Identifier	Value	Reference
IUPAC Name	(3aS,6E,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one	[2]
Synonyms	(+)-Costunolide, Costus lactone, Melampolide, NSC 106404	[3]
CAS Number	553-21-9	[3]
Molecular Formula	C ₁₅ H ₂₀ O ₂	[2]
SMILES	C/C/1=C\CC/C(=C/[C@@H]2--INVALID-LINK--C(=C)C(=O)O2)/C	[2]
InChI	InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5+,11-9+/t13-,14+/m0/s1	[2]

Table 2: Physicochemical Properties of Costunolide

Property	Value	Reference
Molecular Weight	232.32 g/mol	[2]
Appearance	Off-white to white crystalline powder	[4]
Melting Point	106-107 °C	[3] [5] [6] [7]
Boiling Point	385.4 ± 42.0 °C (Predicted)	[3] [5] [6]
Solubility	Soluble in DMSO, chloroform, ethyl acetate, acetone; Insoluble in water.	[3] [5]
Optical Rotation	$[\alpha]^{20}/D +115^\circ$ to $+120^\circ$ ($c=0.2$ in CHCl_3)	[4]
Storage	Store at -20°C	[3]

Biological and Pharmacological Properties

Costunolide exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. Its therapeutic potential stems from its ability to modulate various cellular processes and signaling pathways.

Anticancer Activity

Costunolide has demonstrated potent cytotoxic and antiproliferative effects against a variety of cancer cell lines. Its anticancer mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.

Table 3: Anticancer Activity of Costunolide (IC₅₀ Values)

Cell Line	Cancer Type	IC ₅₀ (µM)	Reference
HCT116	Colon Cancer	Not specified, but demonstrated	[8]
MDA-MB-231	Breast Cancer (ER-negative)	20 and 40 (effective doses)	[9]
MCF-7	Breast Cancer	65 (for telomerase inhibition)	[3]
SGC-7901	Gastric Adenocarcinoma	Not specified, but demonstrated	
Sarcoma cells	Sarcoma	6.2 - 9.8 µg/mL	[10]

Anti-inflammatory Activity

Costunolide exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. This is achieved through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and by modulating inflammatory signaling pathways like NF-κB and MAPK.[11]

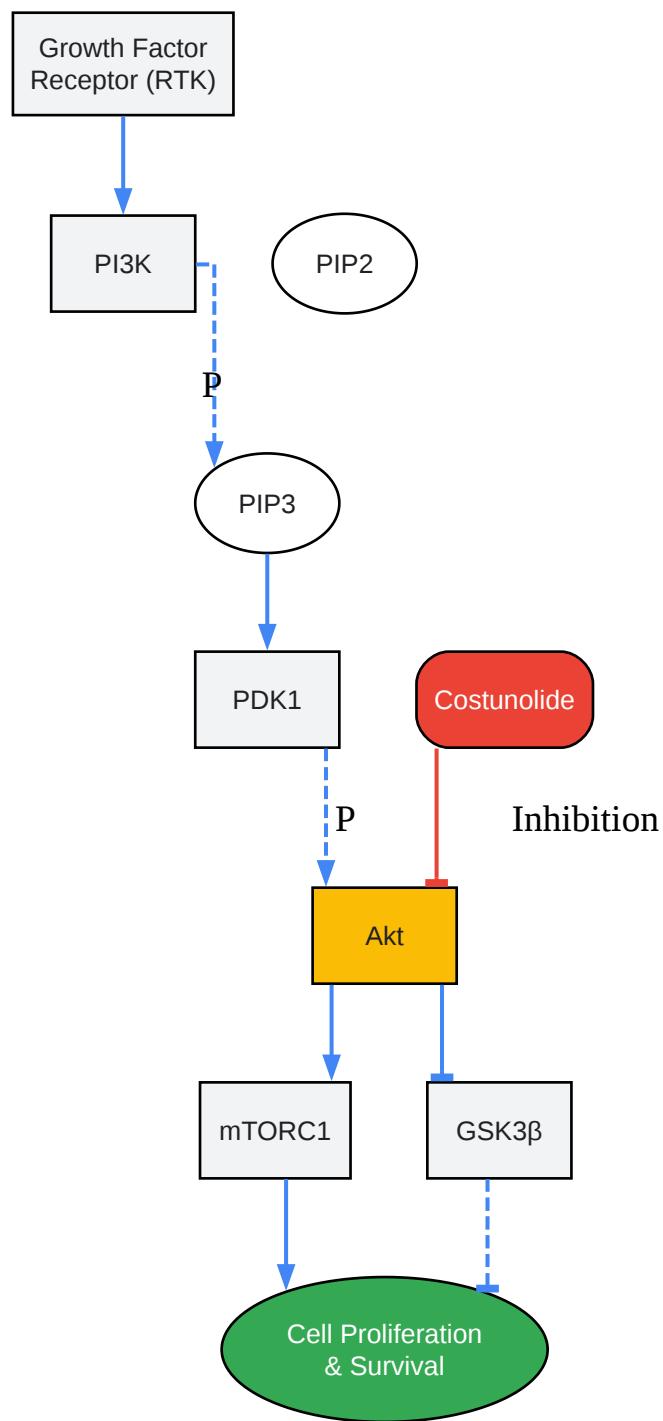
Antimicrobial Activity

Costunolide has shown promising activity against a range of microbial pathogens, including bacteria and fungi.

Table 4: Antimicrobial Activity of Costunolide (MIC Values)

Microorganism	Type	MIC (µg/mL)	Reference
Pseudomonas aeruginosa	Bacterium	Activity demonstrated	

Antioxidant Activity

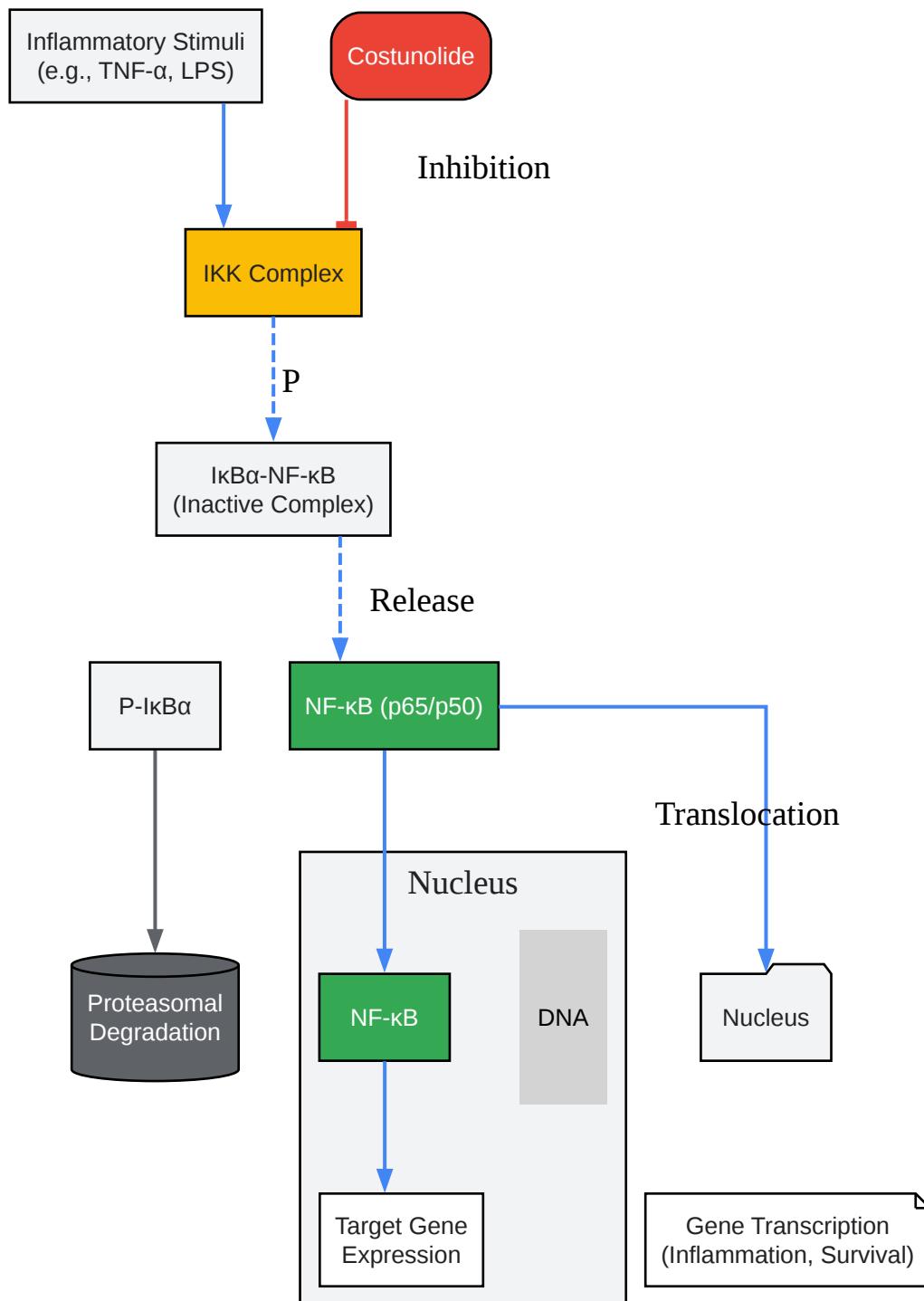

Costunolide possesses antioxidant properties, contributing to its protective effects against oxidative stress-induced cellular damage. It has been shown to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. While specific IC₅₀ values for DPPH and ABTS assays are not consistently reported across the literature, its ability to counteract oxidative stress is well-documented.

Mechanisms of Action: Signaling Pathways

The diverse biological activities of **costunolide** are attributed to its interaction with multiple intracellular signaling pathways.

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. **Costunolide** has been shown to inhibit this pathway at multiple levels. It can directly bind to Akt, preventing its phosphorylation and activation.[\[12\]](#) This, in turn, suppresses the downstream signaling to mTOR and other effectors, leading to cell cycle arrest and apoptosis.[\[12\]](#)[\[13\]](#)



[Click to download full resolution via product page](#)

Fig. 1: Costunolide inhibits the PI3K/Akt/mTOR signaling pathway.

Modulation of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting chronic inflammation and tumor progression. **Costunolide** effectively suppresses NF-κB activation by inhibiting the phosphorylation of IκB kinase (IKK), which prevents the degradation of the inhibitory protein IκB α .^{[14][15]} This sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the subsequent transcription of pro-inflammatory and pro-survival genes.^[14]

[Click to download full resolution via product page](#)

Fig. 2: Costunolide inhibits the NF-κB signaling pathway.

Experimental Protocols

Extraction and Isolation of Costunolide from Saussurea lappa

This protocol describes a general procedure for the extraction and isolation of **costunolide** from the dried roots of *Saussurea lappa*.

[Click to download full resolution via product page](#)

Fig. 3: Workflow for the extraction and isolation of **costunolide**.

Methodology:

- Preparation of Plant Material: Dry the roots of *Saussurea lappa* in the shade and grind them into a fine powder.[16]
- Extraction:
 - Accurately weigh the powdered plant material (e.g., 500 mg).
 - Add an appropriate solvent (e.g., hexane, ethyl acetate, chloroform, or methanol) in a centrifuge tube.[16][17][18]
 - Sonicate the mixture for 30 minutes to facilitate extraction.[17][18]
 - Centrifuge the mixture at approximately 4000 rpm for 20 minutes.[17][18]
 - Collect the supernatant. Repeat the extraction process on the residue two to three more times to ensure complete extraction.
 - Pool the supernatants.[17][18]
- Concentration: Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator.

- Isolation and Purification:
 - The crude extract is then subjected to column chromatography on silica gel.
 - Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate.
 - Collect the fractions and monitor them by Thin Layer Chromatography (TLC).
 - Fractions containing **costunolide** are pooled and may be further purified by High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.[19]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of **costunolide** (typically dissolved in DMSO and then diluted in culture medium) and a vehicle control (DMSO).
- Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
- Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

- Data Analysis: Cell viability is expressed as a percentage of the control, and the IC₅₀ value (the concentration of **costunolide** that inhibits cell growth by 50%) is calculated.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample. This protocol provides a general workflow for analyzing the effect of **costunolide** on the expression and phosphorylation of proteins in signaling pathways like NF-κB and Akt.

Methodology:

- Cell Lysis: After treating cells with **costunolide**, wash them with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
- Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Conclusion and Future Perspectives

Costunolide is a promising natural product with a wide range of therapeutic properties, particularly in the fields of oncology and inflammatory diseases. Its ability to modulate multiple key signaling pathways, such as PI3K/Akt/mTOR and NF-κB, underscores its potential as a multi-target drug candidate. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals. Further investigations, including preclinical in vivo studies and clinical trials, are warranted to fully elucidate the therapeutic efficacy and safety of **costunolide** and its derivatives for the treatment of human diseases. The development of novel drug delivery systems may also enhance its bioavailability and clinical utility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Costunolide - Wikipedia [en.wikipedia.org]
- 2. Costunolide | C15H20O2 | CID 5281437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Costunolide CAS#: 553-21-9 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. 553-21-9 CAS MSDS (Costunolide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Showing Compound Costunolide (FDB015618) - FooDB [foodb.ca]
- 8. researchgate.net [researchgate.net]
- 9. In vitro and in silico evaluation of NF-κB targeted costunolide action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]

- 11. Costunolide—A Bioactive Sesquiterpene Lactone with Diverse Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Costunolide suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Saussurea lappa Clarke-Derived Costunolide Prevents TNF α -Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF- κ B Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Costunolide alleviates atherosclerosis in high-fat diet-fed ApoE $-/-$ mice through covalently binding to IKK β and inhibiting NF- κ B-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijrpc.com [ijrpc.com]
- 19. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Costunolide: Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1214757#costunolide-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com